Reduced Lipophilicity (XLogP3) vs. the 4,4-Diphenyl Analog
The target compound's lipophilicity (XLogP3 = 2.8) is 1.3 log units lower than that of the 4,4-diphenyl analog, 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one (XLogP3 = 4.1) [1]. This difference is consistent with the replacement of a phenyl group with a methyl group at the 4-position, which reduces overall hydrophobic surface area. This shift into a more favorable range for oral bioavailability and solubility is critical for medicinal chemistry applications.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one (CAS 66894-48-2): 4.1 |
| Quantified Difference | 1.3 log units lower |
| Conditions | Computed by XLogP3 algorithm (PubChem). |
Why This Matters
Provides a significantly improved starting point for lead candidates by avoiding excessive lipophilicity, which is often associated with higher promiscuity, poor solubility, and rapid metabolic clearance.
- [1] PubChem. 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one. Compound Summary: XLogP3 = 4.1. View Source
